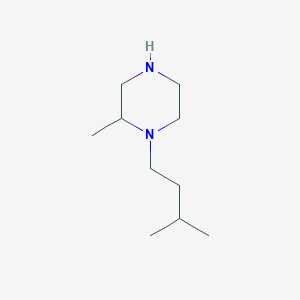
3-Methyl-1-(2-methylpiperazin-1-yl)butan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-Methyl-1-(2-methylpiperazin-1-yl)butan-1-one” is a chemical compound with the molecular formula C10H20N2O . It is also known as "1-Butanone, 3-methyl-1-(2-methyl-1-piperazinyl)-" . The compound is typically in the form of a powder .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C9H18N2O.ClH/c1-8(2)7-9(12)11-5-3-10-4-6-11;/h8,10H,3-7H2,1-2H3;1H . This indicates the presence of a piperazine ring in the structure.Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 206.72 . It is typically stored at room temperature . More specific properties like density, melting point, and boiling point were not found in the search results.Wissenschaftliche Forschungsanwendungen
3MB has been used in a variety of scientific research applications. It has been used in organic synthesis as a starting material for the synthesis of various compounds. It has also been used in medicinal chemistry as a precursor for the synthesis of various drugs. In addition, 3MB has been used in biochemistry and pharmacology to study the mechanism of action and biochemical and physiological effects of various compounds.
Wirkmechanismus
Target of Action
Similar compounds have been used in the synthesis of antidepressant molecules . Therefore, it’s possible that this compound may interact with targets involved in mood regulation, such as serotonin or norepinephrine receptors.
Mode of Action
The exact mode of action of 3-Methyl-1-(2-methylpiperazin-1-yl)butan-1-one is currently unknown due to the lack of specific research on this compound. Based on its potential role in the synthesis of antidepressants , it might interact with its targets to modulate neurotransmitter levels, thereby influencing mood.
Vorteile Und Einschränkungen Für Laborexperimente
3MB has several advantages for lab experiments. It is a colorless liquid with a sweet smell, making it easy to handle and store. It is also soluble in water, making it easy to use in aqueous solutions. In addition, 3MB is a versatile compound, making it useful for a variety of scientific research applications.
However, 3MB also has some limitations. It is a toxic compound, and care must be taken when handling and storing it. In addition, it can be difficult to synthesize 3MB in large quantities, making it difficult to use for large-scale experiments.
Zukünftige Richtungen
There are several potential future directions for 3MB research. One potential direction is to further study its mechanism of action and biochemical and physiological effects. This could lead to a better understanding of how 3MB works and how it can be used in various scientific research applications. Another potential direction is to develop new synthesis methods for 3MB that are more efficient and cost-effective. Finally, further research could be done to explore the potential therapeutic applications of 3MB, such as in the treatment of neurological disorders.
Synthesemethoden
3MB can be synthesized from the reaction of 2-methylpiperazine and 1-butanone. This reaction is carried out in the presence of a base, such as sodium hydroxide, and a catalyst, such as pyridine. The reaction takes place at a temperature of around 100-110 degrees Celsius and is complete in a few hours. The resulting product is a colorless liquid with a sweet odor.
Safety and Hazards
The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
3-methyl-1-(2-methylpiperazin-1-yl)butan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c1-8(2)6-10(13)12-5-4-11-7-9(12)3/h8-9,11H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZSJGPYZBIIVHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1C(=O)CC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Methyl-1-[(3-methylphenyl)methyl]piperazine](/img/structure/B6332351.png)
![2-Methyl-1-{[4-(trifluoromethoxy)phenyl]methyl}piperazine](/img/structure/B6332358.png)
![2-Methyl-1-[(3-nitrophenyl)methyl]piperazine](/img/structure/B6332366.png)
![1-[(4-Bromophenyl)methyl]-2-methylpiperazine](/img/structure/B6332380.png)






![2-[2-(2-Methylpiperazin-1-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6332428.png)